molecular formula C13H7Br2F3N2O3 B3037111 [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 439108-09-5

[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate

Cat. No. B3037111
CAS RN: 439108-09-5
M. Wt: 456.01 g/mol
InChI Key: ZVRBIARWENQJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate” is a chemical compound with the molecular formula C13H7Br2F3N2O3 . It’s a research chemical and not intended for human or veterinary use.

Scientific Research Applications

Antibacterial Activity

Pyrazolines, including derivatives like our compound, have demonstrated antibacterial properties. Researchers have reported their effectiveness against various bacterial strains, making them potential candidates for novel antibiotics . Further studies could explore their specific mechanisms of action and optimize their antibacterial potential.

Antifungal Properties

In addition to antibacterial effects, pyrazolines exhibit antifungal activity. These compounds may inhibit fungal growth and could be investigated for their potential in treating fungal infections .

Antiparasitic Applications

Pyrazoline derivatives have shown promise as antiparasitic agents. Researchers have explored their efficacy against parasites, including protozoans and helminths. Investigating their mode of action and safety profiles could lead to novel treatments for parasitic diseases .

Anti-Inflammatory Potential

Some pyrazolines possess anti-inflammatory properties. By modulating inflammatory pathways, they may contribute to the development of anti-inflammatory drugs. Further studies are needed to elucidate their mechanisms and evaluate their therapeutic potential .

Antioxidant Effects

Oxidative stress plays a crucial role in various diseases. Pyrazolines, including our compound, have been investigated for their antioxidant properties. These molecules may scavenge free radicals and protect cells from oxidative damage. Understanding their antioxidant mechanisms could lead to therapeutic applications .

Neurotoxicity Assessment

Our compound’s impact on acetylcholinesterase (AchE) activity in the brain of alevins (young fish) is a novel area of research. AchE is essential for normal nerve function, and alterations in its activity can affect behavior and survival. Investigating the neurotoxic potential of this compound provides valuable insights into its safety profile .

  • Ucar, A., Ozmen Ozgun, D., Alak, G., Inci Gul, H., Kocaman, M., Yamalı, C., Parlak, V., Atamanalp, M., Maslat, A., Almuhur, R., & Yanık, T. (2021). Biological activities of a newly synthesized pyrazoline derivative . In Vitro Cellular & Developmental Biology - Animal, 57(1), 17–20. Read the article.

properties

IUPAC Name

(4,5-dibromo-6-oxopyridazin-1-yl)methyl 3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br2F3N2O3/c14-9-5-19-20(11(21)10(9)15)6-23-12(22)7-2-1-3-8(4-7)13(16,17)18/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRBIARWENQJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)OCN2C(=O)C(=C(C=N2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate
Reactant of Route 2
Reactant of Route 2
[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate
Reactant of Route 3
Reactant of Route 3
[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate
Reactant of Route 4
Reactant of Route 4
[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate
Reactant of Route 6
Reactant of Route 6
[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.